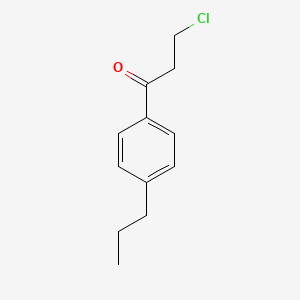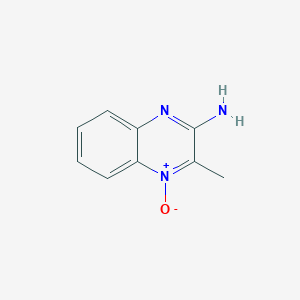![molecular formula C16H18N2O2 B14353329 1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene CAS No. 92537-92-3](/img/structure/B14353329.png)
1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene is an organic compound that belongs to the class of aromatic isocyanates It is characterized by the presence of two isocyanate groups attached to a benzene ring, which is further substituted with a cyclohexylmethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene typically involves the reaction of an appropriate aromatic amine with phosgene or its derivatives. The process can be summarized as follows:
Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through standard organic synthesis techniques.
Phosgenation: The aromatic amine is then reacted with phosgene (COCl₂) under controlled conditions to form the corresponding isocyanate. This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of alternative phosgene derivatives, such as diphosgene or triphosgene, can also be employed to minimize the hazards associated with phosgene gas.
Analyse Chemischer Reaktionen
Types of Reactions
1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate groups can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Hydrolysis: In the presence of water, the isocyanate groups can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with the isocyanate groups.
Catalysts: Catalysts such as dibutyltin dilaurate or tertiary amines can be used to accelerate the reactions.
Solvents: Organic solvents like toluene, dichloromethane, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products
Urethanes: Formed by the reaction of isocyanates with alcohols.
Ureas: Formed by the reaction of isocyanates with amines.
Polyurethanes: Formed through polymerization reactions involving diisocyanates and polyols.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene has several scientific research applications:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes, which have applications in coatings, adhesives, and foams.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its reactivity and ability to form biocompatible polymers.
Industrial Applications: Utilized in the production of high-performance coatings, sealants, and elastomers.
Wirkmechanismus
The mechanism of action of 1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene primarily involves the reactivity of its isocyanate groups. These groups can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene can be compared with other similar compounds, such as:
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane: Another aromatic isocyanate with similar reactivity but different substitution patterns.
3-Isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate: A compound with a different cyclohexyl substitution, affecting its reactivity and applications.
Benzene, 1-isocyanato-3-methyl-: A simpler aromatic isocyanate with only one isocyanate group and a methyl substituent.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of polymers and materials that can be synthesized from it.
Eigenschaften
CAS-Nummer |
92537-92-3 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
1-isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-13-14(6-5-7-15(13)17-11-19)10-16(18-12-20)8-3-2-4-9-16/h5-7H,2-4,8-10H2,1H3 |
InChI-Schlüssel |
SAAXQBHYABCABS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)CC2(CCCCC2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate](/img/structure/B14353249.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14353252.png)
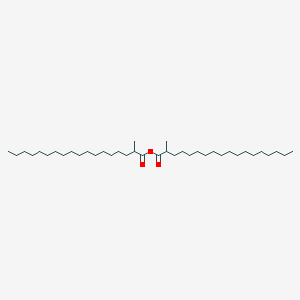
![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
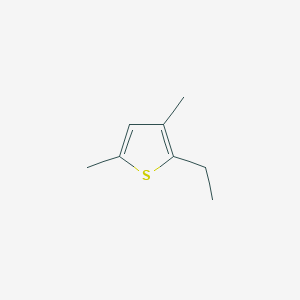
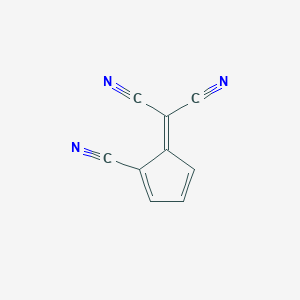
![Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro-](/img/structure/B14353288.png)
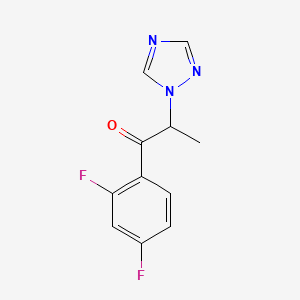
![{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B14353300.png)
![N-[3-(Methylamino)phenyl]-2-phenylacetamide](/img/structure/B14353306.png)
![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)
![1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine](/img/structure/B14353320.png)
